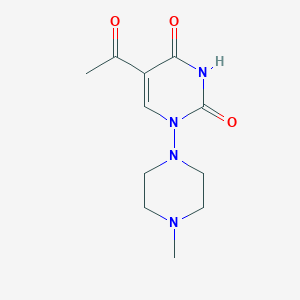

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, also known as 4-methylpiperazine-1-acetyl-2,4-dione or MPAD, is a heterocyclic compound composed of an acetyl group, a 4-methylpiperazino group, and a pyrimidine ring. It is a highly versatile compound with a wide range of applications in both scientific research and industrial production. In scientific research, it has been used as a precursor in the synthesis of various compounds, as a reagent for the preparation of polymers, and as an inhibitor of certain enzymes. In industrial production, it has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. In

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Catalytic Applications

The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, is known for its synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, a structural variant, show wide applicability. These scaffolds are synthesized through complex pathways involving diversified hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These synthetic routes offer a broad spectrum of applications, especially in developing lead molecules for medicinal purposes (Parmar, Vala, & Patel, 2023).

Antioxidative and Anti-inflammatory Properties

A derivative of the compound, CX-659S, has been developed as an anti-inflammatory agent for dermatitis treatment. Its significant antioxidative activities have been highlighted, showcasing its potential in scavenging harmful radicals and inhibiting lipid peroxidation. This antioxidative nature is believed to contribute to its therapeutic potential for acute skin inflammations involving oxidative tissue damage (Isobe et al., 2002).

Neuroprotective Effects

The compound BW619C89, structurally similar to 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, has been evaluated for its neuroprotective properties, particularly after cerebral ischaemia. It has shown promise in reducing cortical infarct volume and improving neurological deficits, pointing to its potential in managing cerebral damages (Smith, Lekieffre, Sowinski, & Meldrum, 1993).

Eigenschaften

IUPAC Name |

5-acetyl-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-8(16)9-7-15(11(18)12-10(9)17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,12,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJOUBFGQOWSDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

![2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2536598.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)